![molecular formula C9H16F3NO3 B13578281 tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)
tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate: is a chemical compound with a unique structure that includes a tert-butyl group, a hydroxy group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethylated alcohol under controlled conditions. One common method includes the use of tert-butyl carbamate and 3-hydroxy-2-(trifluoromethyl)propylamine in the presence of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) and an additive like N-hydroxybenzotriazole (HoBt) .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction can regenerate the original hydroxy compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a model compound for investigating the interactions between trifluoromethylated molecules and biological targets .
Medicine: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- N-Boc-hydroxylamine
Comparison: tert-Butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate is unique due to the presence of both a hydroxy group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds that may lack one of these functional groups. For example, tert-butyl (3-hydroxypropyl)carbamate lacks the trifluoromethyl group, which can significantly alter its reactivity and applications .
Propriétés
Formule moléculaire |
C9H16F3NO3 |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
tert-butyl N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]carbamate |
InChI |
InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-4-6(5-14)9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15) |
Clé InChI |
MDNWRSYLKNHBLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



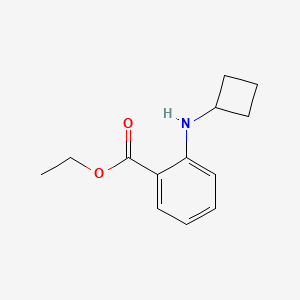


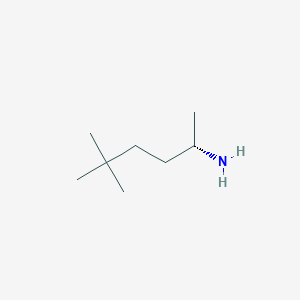
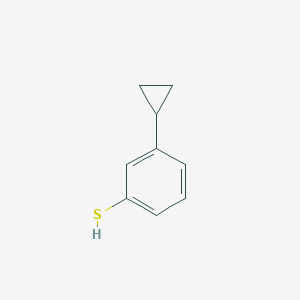
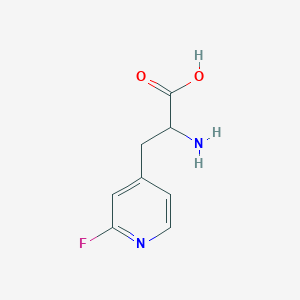
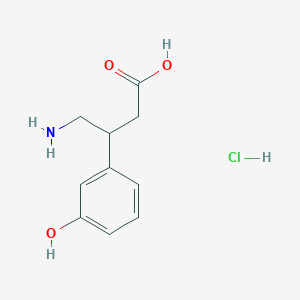
![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)


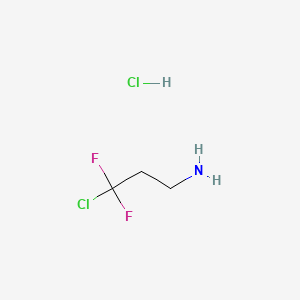
![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)

